2,2,2-trifluoroethyl N-(5-fluoro-2-methylphenyl)carbamate
Overview
Description
2,2,2-Trifluoroethyl N-(5-fluoro-2-methylphenyl)carbamate is a chemical compound with the molecular formula C10H9F4NO2 and a molecular weight of 251.18 g/mol . This compound is known for its unique structural features, including the presence of trifluoroethyl and fluoro-methylphenyl groups, which contribute to its distinct chemical properties .
Preparation Methods
The synthesis of 2,2,2-trifluoroethyl N-(5-fluoro-2-methylphenyl)carbamate typically involves the reaction of 5-fluoro-2-methylphenylamine with 2,2,2-trifluoroethyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2,2,2-Trifluoroethyl N-(5-fluoro-2-methylphenyl)carbamate undergoes various chemical reactions, including:
Scientific Research Applications
2,2,2-Trifluoroethyl N-(5-fluoro-2-methylphenyl)carbamate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(5-fluoro-2-m
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(5-fluoro-2-methylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2/c1-6-2-3-7(11)4-8(6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVQRIYXPYMWDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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